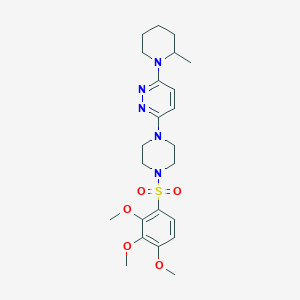

3-(2-Methylpiperidin-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(2-methylpiperidin-1-yl)-6-[4-(2,3,4-trimethoxyphenyl)sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O5S/c1-17-7-5-6-12-28(17)21-11-10-20(24-25-21)26-13-15-27(16-14-26)34(29,30)19-9-8-18(31-2)22(32-3)23(19)33-4/h8-11,17H,5-7,12-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXNLNBQIGQCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C(=C(C=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methylpiperidin-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by a pyridazine core substituted with piperidine and piperazine moieties, along with a trimethoxyphenyl sulfonyl group. This structural diversity is believed to contribute to its biological activity.

Research indicates that the compound may interact with several biological targets, including:

- Receptor Modulation : It has been shown to modulate neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, which can affect cellular proliferation and apoptosis.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Case Studies

- Antitumor Activity : In a study evaluating various derivatives of pyridazine compounds, it was found that this compound exhibited significant cytotoxicity against several cancer cell lines, including HepG2 and DLD cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Neuroprotective Effects : A separate study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. The protective effects were attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.

- Antimicrobial Activity : The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics.

Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications to the piperidine and piperazine rings significantly influenced the biological activity of the compound. Compounds with increased lipophilicity showed enhanced cellular uptake and improved efficacy in vitro. Additionally, the presence of trimethoxy groups was crucial for maintaining activity against specific targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives similar to this compound demonstrate minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values typically range from 20–70 µM, suggesting moderate potency compared to standard antibiotics .

Anticancer Properties

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast cancer and leukemia. The IC50 values observed in these studies are in the micromolar range, indicating potential anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, affecting metabolic pathways within cells. This property could be leveraged in drug design to target specific enzymes involved in disease processes.

Receptor Interaction

The ability of this compound to bind to various receptors allows it to modulate their activity, influencing downstream signaling pathways critical for cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridazine derivatives, including our compound of interest:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics .

- Cytotoxicity Assays : Another study performed cytotoxicity assays on various cancer cell lines, revealing that certain structural modifications enhanced the anticancer activity of related compounds .

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including their interaction with specific protein targets and pathways involved in cell signaling .

Comparison with Similar Compounds

Sulfonyl Group Variations

- Target Compound : The 2,3,4-trimethoxyphenyl sulfonyl group provides strong electron-donating methoxy groups, which may enhance solubility and π-π stacking interactions with aromatic residues in target proteins.

- 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (): The biphenyl sulfonyl group adds steric bulk, which might reduce solubility but enhance selectivity for hydrophobic binding pockets.

Heterocyclic Substituents

- Target Compound : The 2-methylpiperidin-1-yl group contributes to conformational rigidity and may influence CNS penetration due to its moderate lipophilicity.

- Compound 3 (): Features a trifluoromethylphenyl group linked via a non-cyclic ester, contrasting with the pyridazine core. The CF₃ group’s strong electron-withdrawing effects could alter electronic distribution and binding kinetics.

Molecular Properties

Table 1: Structural and Molecular Comparison of Pyridazine Derivatives

Pharmacological Implications

- Electron-Rich vs. Electron-Deficient Sulfonamides : The target compound’s trimethoxyphenyl group may favor interactions with serotonin or dopamine receptors, whereas fluorinated analogs () are more likely to target enzymes like kinases or phosphodiesterases .

- Steric Effects : Bulkier substituents (e.g., biphenyl in ) could limit blood-brain barrier penetration, making them more suitable for peripheral targets.

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in (e.g., coupling reactions using BOP/NEt₃), but yields and purity depend on the reactivity of trimethoxyphenyl intermediates.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this pyridazine derivative?

The synthesis typically involves:

- Step 1: Formation of the pyridazine core via cyclization reactions using precursors like dichloropyridazine.

- Step 2: Introduction of the 2-methylpiperidine moiety via nucleophilic substitution under reflux conditions (e.g., in ethanol or acetonitrile).

- Step 3: Sulfonylation of the piperazine ring with 2,3,4-trimethoxyphenylsulfonyl chloride, requiring anhydrous conditions and a base like triethylamine to neutralize HCl byproducts .

- Key Conditions: Temperature control (60–100°C), solvent selection (polar aprotic solvents for sulfonylation), and catalyst use (e.g., Pd for cross-coupling steps).

Advanced: How can computational methods improve reaction design and yield optimization?

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways for sulfonylation or piperazine coupling .

- Data-Driven Optimization: Machine learning algorithms analyze experimental variables (e.g., solvent polarity, temperature gradients) from historical data to recommend optimal conditions. For example, dimethylformamide (DMF) may outperform toluene in sulfonylation due to its ability to stabilize charged intermediates .

- Example Workflow: Combine computational predictions with high-throughput screening to validate reaction efficiency.

Basic: Which spectroscopic techniques are essential for structural characterization?

- NMR Spectroscopy: H and C NMR confirm regioselectivity of substitutions (e.g., piperazine vs. pyridazine ring proton shifts) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., loss of SO from the sulfonyl group) .

- X-ray Crystallography: Resolves 3D conformation, particularly for assessing steric hindrance in the 2-methylpiperidine group .

| Key Structural Data | Example Values |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 552.7 g/mol |

| Characteristic NMR Shifts | δ 8.2–8.5 (pyridazine protons) |

Advanced: How to resolve contradictions in biological activity data across studies?

- Case Example: Discrepancies in IC values for enzyme inhibition may arise from assay conditions (e.g., pH, co-solvents like DMSO).

- Methodology:

- Dose-Response Repetition: Test the compound under standardized conditions (e.g., fixed DMSO concentration ≤1%).

- Structural Analog Comparison: Compare with derivatives lacking the 2,3,4-trimethoxyphenyl group to isolate sulfonylpiperazine contributions .

- Molecular Dynamics Simulations: Model target binding pockets to identify steric or electronic clashes caused by substituents .

Basic: What strategies optimize purity during multi-step synthesis?

- Intermediate Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) after each step to remove unreacted sulfonyl chlorides or piperidine residues .

- Crystallization: Final product recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Advanced: How to evaluate the compound’s interaction with biological targets?

- In Vitro Assays:

- Enzyme Inhibition: Measure IC_{50 against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Receptor Binding: Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) .

- In Silico Tools:

- Docking Studies (AutoDock Vina): Predict binding affinity to targets like PI3K or mTOR .

- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

Basic: What are the stability considerations for long-term storage?

- Degradation Pathways: Hydrolysis of the sulfonamide bond under acidic/basic conditions or photodegradation of the trimethoxyphenyl group .

- Storage Recommendations:

Advanced: How to design derivatives to enhance solubility without compromising activity?

- Strategies:

- Introduce polar groups (e.g., hydroxyl or amine) on the 2-methylpiperidine ring.

- Replace methoxy groups with trifluoromethoxy to balance lipophilicity .

- Experimental Validation:

- LogP measurement via shake-flask method.

- Parallel synthesis of analogs followed by solubility screening in PBS (pH 7.4) .

Basic: What safety precautions are required during synthesis?

- Hazardous Reagents: Sulfonyl chlorides (corrosive), pyridazine precursors (mutagenic potential).

- Protocols:

- Use fume hoods and PPE (gloves, goggles).

- Quench reactive intermediates (e.g., excess sulfonyl chloride with ice-cold sodium bicarbonate) .

Advanced: How to address low yields in piperazine coupling steps?

- Root Causes: Steric hindrance from 2-methylpiperidine or incomplete activation of the pyridazine core.

- Solutions:

- Use coupling agents like HATU or EDCI to facilitate amide/sulfonamide bond formation .

- Microwave-assisted synthesis (100–120°C, 30 min) to accelerate reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.